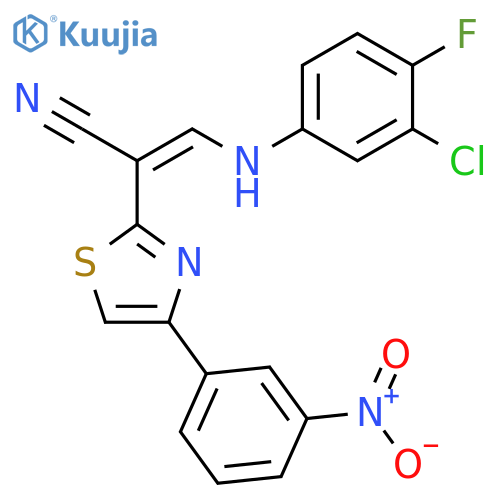Cas no 683258-51-7 ((2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

683258-51-7 structure
商品名:(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
- (E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (Z)-3-(3-chloro-4-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 2-Thiazoleacetonitrile, α-[[(3-chloro-4-fluorophenyl)amino]methylene]-4-(3-nitrophenyl)-
- AKOS024603034
- (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- F1110-0377
- AB00673307-01
- (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 683258-51-7
-
- インチ: 1S/C18H10ClFN4O2S/c19-15-7-13(4-5-16(15)20)22-9-12(8-21)18-23-17(10-27-18)11-2-1-3-14(6-11)24(25)26/h1-7,9-10,22H/b12-9-
- InChIKey: GVFMYJGEGCYYFQ-XFXZXTDPSA-N
- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=CC([N+]([O-])=O)=C2)=CS1)=C/NC1=CC=C(F)C(Cl)=C1
計算された属性
- せいみつぶんしりょう: 400.0197026g/mol
- どういたいしつりょう: 400.0197026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 622
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- 密度みつど: 1.501±0.06 g/cm3(Predicted)
- ふってん: 573.3±60.0 °C(Predicted)
- 酸性度係数(pKa): -2.32±0.10(Predicted)
(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1110-0377-40mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1110-0377-10μmol |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1110-0377-5mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1110-0377-4mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1110-0377-20mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1110-0377-2mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1110-0377-5μmol |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1110-0377-30mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1110-0377-1mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1110-0377-25mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-51-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
683258-51-7 ((2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 152840-81-8(Valine-1-13C (9CI))
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 157047-98-8(Benzomalvin C)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
